molecular formula C13H23Cl2N3 B2884714 2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride CAS No. 361979-29-5

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2884714
CAS No.: 361979-29-5
M. Wt: 292.25
InChI Key: MOYDCGSNUZLNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H21N3·2HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-benzylpiperazine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a methyl group instead of a benzyl group, which can affect its chemical properties and biological activity.

    2-(4-Benzylpiperazin-1-yl)ethan-1-one:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;;/h1-5H,6-12,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYDCGSNUZLNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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